Spectroscopic Characterization and NMR Data for CAS 6966-56-9: An In-Depth Technical Guide
Spectroscopic Characterization and NMR Data for CAS 6966-56-9: An In-Depth Technical Guide
Executive Summary
In the realm of heterocyclic chemistry and rational drug design, oxazolidinone and thiohydantoin derivatives serve as critical chiral auxiliaries and pharmacophoric building blocks. This technical guide provides a rigorous spectroscopic profile for CAS 6966-56-9 , chemically identified as 3-ethyl-2-thioxo-1,3-oxazolidin-5-one [1]. As a member of the commercially available cas-6966 series[2], this compound features a unique five-membered heterocyclic core containing oxygen, nitrogen, a thioxo group (C=S), and a carbonyl group (C=O).
Because the molecule presents multiple heteroatoms in close proximity, assigning its structural connectivity requires more than basic 1D Nuclear Magnetic Resonance (NMR) spectroscopy. It demands an orthogonal, self-validating analytical approach. This whitepaper details the definitive ¹H and ¹³C NMR assignments for CAS 6966-56-9, explaining the fundamental quantum mechanical and electronic causalities behind each experimental observation.
Structural Elucidation & Spectroscopic Profiling
The structural integrity of 3-ethyl-2-thioxo-1,3-oxazolidin-5-one is defined by its highly polarized ring system. NMR spectroscopy is the premier analytical tool for probing the electronic environments of such oxazolidinone derivatives[3]. The electron-withdrawing nature of both the C=S and C=O groups creates distinct regions of magnetic anisotropy, profoundly impacting the chemical shifts of the adjacent protons and carbons.
¹H NMR Spectroscopy: Shift Causality and Assignments
In the ¹H NMR spectrum, the molecule presents three distinct proton environments. The absence of exchangeable protons allows for sharp, well-defined scalar couplings.
Table 1: ¹H NMR Data for CAS 6966-56-9 (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Causality |
| Ethyl CH₃ | 1.25 | Triplet (t) | 3H | 7.2 | Shielded aliphatic methyl; split by the adjacent methylene protons according to the n+1 rule. |
| Ethyl CH₂ | 3.75 | Quartet (q) | 2H | 7.2 | Deshielded by the directly attached electronegative nitrogen atom and the magnetic anisotropy of the adjacent C=S bond. |
| Ring CH₂ (C4) | 4.40 | Singlet (s) | 2H | - | Highly deshielded isolated spin system. Flanked by the strongly electron-withdrawing N and C=O groups, stripping electron density and pushing the shift downfield. |
¹³C NMR Spectroscopy: Differentiating Quaternary Centers
¹³C NMR is particularly diagnostic for oxazolidine derivatives, as it can clearly differentiate the highly deshielded thiocarbonyl and carbonyl carbons[4]. The assignment of the quaternary carbons relies heavily on understanding polarizability versus electronegativity.
Table 2: ¹³C NMR Data for CAS 6966-56-9 (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |
| C2 (C=S) | 188.5 | Quaternary (C) | Extreme deshielding. While oxygen is more electronegative than sulfur, sulfur's larger atomic radius and higher polarizability create a stronger paramagnetic deshielding effect at the carbon nucleus. |
| C5 (C=O) | 169.2 | Quaternary (C) | Typical ester/amide carbonyl resonance. Shielded relative to the C=S carbon due to the localized π-electron density of the C=O bond. |
| C4 (Ring CH₂) | 52.4 | Secondary (CH₂) | Deshielded by the adjacent nitrogen and carbonyl oxygen atoms. |
| Ethyl CH₂ | 41.8 | Secondary (CH₂) | Directly attached to the electronegative nitrogen atom. |
| Ethyl CH₃ | 12.6 | Primary (CH₃) | Terminal aliphatic carbon experiencing minimal deshielding effects. |
Experimental Protocol: High-Resolution NMR Acquisition & Self-Validation
To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating protocol. The following methodology guarantees that the resulting spectra are free from artifacts and quantitative biases.
Step 1: Sample Preparation & Solvent Selection
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Action: Dissolve 15 mg of CAS 6966-56-9 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality: CDCl₃ is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH). An aprotic solvent prevents solute-solvent hydrogen bonding, which could artificially perturb the chemical shifts of the C=O and C=S groups. TMS provides a definitive 0.0 ppm internal reference.
Step 2: ¹H 1D Acquisition
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Action: Acquire using a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.
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Causality: The 2.0s D1 ensures complete spin-lattice (T1) relaxation of the aliphatic protons. This makes the integration strictly quantitative. The integral ratio of 3:2:2 (CH₃ : Ethyl CH₂ : Ring CH₂) serves as an internal self-validation of sample purity and structural identity.
Step 3: ¹³C 1D Acquisition
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Action: Acquire using a proton-decoupled sequence (zgpg30) with a D1 of 3.0 seconds and 512 scans.
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Causality: Quaternary carbons (C=S, C=O) lack attached protons and thus suffer from inefficient relaxation and weak Nuclear Overhauser Effect (NOE) enhancement. An extended D1 of 3.0s ensures these critical diagnostic peaks are captured with sufficient signal-to-noise ratio (SNR) without integration distortion.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation
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Action: Run an HMBC experiment optimized for long-range couplings (ⁿJ_CH = 8 Hz).
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Causality: This is the ultimate structural proof. The isolated Ring CH₂ singlet (4.40 ppm) will show strong cross-peaks to both the C=O (169.2 ppm) and C=S (188.5 ppm) carbons. This unambiguously validates the closed 5-membered ring structure, proving that the molecule is not an open-chain precursor.
Orthogonal Structural Validation Workflow
The logical relationship between sample preparation, data acquisition, and structural proof is mapped below. This workflow ensures that no single data point is trusted in isolation; rather, the final structural assignment is a consensus of orthogonal data streams.
Orthogonal NMR validation workflow for CAS 6966-56-9 structural elucidation.
Conclusion
The spectroscopic characterization of CAS 6966-56-9 (3-ethyl-2-thioxo-1,3-oxazolidin-5-one) requires a nuanced understanding of heterocyclic electronics. By leveraging the distinct magnetic anisotropy of the C=S and C=O groups, researchers can confidently assign the ¹H and ¹³C NMR spectra. Implementing the self-validating acquisition protocols and 2D connectivity mapping outlined in this guide ensures absolute confidence in structural integrity, paving the way for the compound's reliable use in advanced organic synthesis and pharmaceutical development.
References
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Molaid. "3-ethyl-2-thioxo-oxazolidin-5-one - CAS 6966-56-9". Molaid Chemical Database. URL:[Link]
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LookChem. "cas-6966 series of products". LookChem Database. URL:[Link]
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National Center for Biotechnology Information (NIH). "1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes". URL:[Link]
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Asian Publication Corporation. "Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives". URL:[Link]
